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Compound of Interest

Compound Name:
(5R,5'R)-Dihydroxy

Lysinonorleucine

Cat. No.: B143343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the solid-

phase synthesis of peptides containing the lysinonorleucine (LNL) cross-link and its analogs.

This powerful technique enables the creation of structurally diverse peptides with potential

applications in drug discovery, biomaterials, and biochemistry.

Introduction
Lysinonorleucine is an unnatural amino acid that forms a covalent isopeptide bond between the

ε-amino group of a lysine residue and the side chain of another amino acid, effectively cross-

linking peptide chains or creating cyclic structures. This modification can enhance peptide

stability, enforce specific conformations, and modulate biological activity. Solid-phase peptide

synthesis (SPPS) offers a robust and efficient platform for the controlled introduction of such

modifications.

The synthesis of lysinonorleucine-containing peptides on a solid support relies on an

orthogonal protection strategy. This involves using protecting groups for the side chains of the

precursor amino acids that can be selectively removed without affecting other protecting groups

or the resin linkage. This allows for the specific formation of the isopeptide bond on the resin

before the final cleavage and deprotection of the peptide.
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Data Presentation
Table 1: Representative Protecting Groups for
Orthogonal Synthesis

Amino Acid
Precursor

α-Amino Protecting
Group

Side-Chain
Protecting Group

Cleavage Condition
for Side-Chain
Group

Fmoc-Lys(Dde)-OH Fmoc

Dde (1-(4,4-dimethyl-

2,6-dioxocyclohex-1-

ylidene)ethyl)

2% Hydrazine in DMF

Fmoc-Lys(ivDde)-OH Fmoc

ivDde (1-(4,4-

dimethyl-2,6-

dioxocyclohex-1-

ylidene)-3-

methylbutyl)

2% Hydrazine in DMF

Boc-Lys(Fmoc)-OH Boc Fmoc
20% Piperidine in

DMF

Fmoc-Asp(OAll)-OH Fmoc Allyl
Pd(PPh₃)₄ / PhSiH₃ in

DCM

Fmoc-Glu(OAll)-OH Fmoc Allyl
Pd(PPh₃)₄ / PhSiH₃ in

DCM

Table 2: Typical Quantitative Data for SPPS of a Model
LNL-containing Peptide
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Parameter Value Notes

Resin Loading 0.4 - 0.7 mmol/g
Dependent on the specific

resin used.

Coupling Efficiency >99%

Monitored by Kaiser or other

qualitative tests after each

coupling step.

Overall Yield (crude) 60 - 80% Highly sequence-dependent.

Purity (crude) 50 - 70%

Dependent on sequence and

success of cyclization/cross-

linking.

Final Purity (after HPLC) >95%
Achievable with standard

purification protocols.

Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of a lysinonorleucine-containing peptide.

Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis
(Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on a solid support.

1. Resin Swelling:

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a

reaction vessel.

Add N,N-dimethylformamide (DMF) to cover the resin.

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1]

[2]

2. Fmoc Deprotection:
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Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5-10 minutes at room temperature.

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin

loading) and a coupling agent (e.g., HBTU/HCTU, 3-5 equivalents) in DMF.

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino

acid solution and mix.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

To monitor the completion of the coupling, perform a Kaiser test. If the test is positive

(indicating free amines), repeat the coupling step.

4. Washing:

After a negative Kaiser test, drain the coupling solution.

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to

remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Synthesis of a Lysinonorleucine
Cross-link
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This protocol describes the formation of the isopeptide bond between a lysine side chain and a

glutamic acid side chain on the solid support. This example uses Fmoc-Lys(Dde)-OH and

Fmoc-Glu(OAll)-OH.

1. Peptide Synthesis:

Synthesize the linear peptide sequence on the resin using Protocol 1, incorporating Fmoc-

Lys(Dde)-OH and Fmoc-Glu(OAll)-OH at the desired positions.

2. Selective Deprotection of Lysine Side Chain:

After assembling the full peptide chain, wash the resin with DMF.

Treat the resin with a solution of 2% hydrazine in DMF for 5 minutes.

Drain and repeat the hydrazine treatment for another 10 minutes to ensure complete

removal of the Dde group.

Wash the resin thoroughly with DMF (5-7 times).

3. Selective Deprotection of Glutamic Acid Side Chain:

Wash the resin with DCM.

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (PhSiH₃, 25

equivalents) in DCM.

Add the solution to the resin and agitate in the dark for 30-60 minutes.

Wash the resin with DCM, a solution of 0.5% DIPEA in DMF, and finally with DMF.

4. Intramolecular Isopeptide Bond Formation (Cyclization):

Wash the resin with DMF.

Add a solution of a coupling agent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6

equivalents) in DMF to the resin.
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Allow the reaction to proceed for 2-4 hours at room temperature.

Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing

by mass spectrometry.

Protocol 3: Cleavage and Final Deprotection
1. Resin Preparation:

After on-resin cyclization, wash the resin with DMF, followed by DCM, and dry it under

vacuum for at least 1 hour.

2. Cleavage Cocktail:

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95%

trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a

fume hood.

3. Cleavage Reaction:

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

Centrifuge the mixture to pellet the peptide.

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

Dry the peptide pellet under vacuum.
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Protocol 4: Purification and Characterization
1. Purification:

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with

0.1% TFA).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Collect the fractions containing the desired peptide.

2. Characterization:

Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or

MALDI-TOF) to verify the molecular weight.

Further characterization can be performed using analytical HPLC and, for structural

elucidation, NMR spectroscopy.

Synthesis of Lysinonorleucine Analogs
The described solid-phase methodology is highly versatile and can be adapted to synthesize a

wide range of lysinonorleucine analogs.

Caption: Strategies for the generation of lysinonorleucine analogs.

Varying the Cross-linking Partners: Instead of Lys-Glu, other pairs like Lys-Asp, Orn-Glu, or

diaminopropionic acid-Asp can be used to vary the length and flexibility of the cross-link.

Interchain Cross-linking: Two different peptide chains can be synthesized on two different

types of resins with orthogonal cleavage conditions. After cleavage of one peptide, it can be

reacted with the resin-bound second peptide to form an interchain lysinonorleucine bridge.

Incorporation of Non-proteinogenic Amino Acids: The linear peptide backbone can be

modified with other unnatural amino acids to further tailor the properties of the final product.
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By employing these strategies, researchers can generate libraries of lysinonorleucine-

containing peptides for screening and optimization in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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